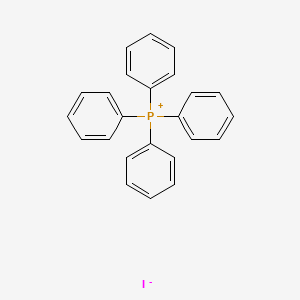

Tetraphenylphosphonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraphenylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFPPQGZJFTXDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942851 | |

| Record name | Tetraphenylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-67-0 | |

| Record name | Tetraphenylphosphonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetraphenylphosphonium Iodide from Triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraphenylphosphonium (B101447) iodide from triphenylphosphine (B44618). The primary focus of this document is a robust, high-yield method utilizing a nickel-catalyzed cross-coupling reaction between triphenylphosphine and iodobenzene (B50100). This approach is favored for its efficiency and applicability to aryl halides.

Reaction Overview

The synthesis of tetraphenylphosphonium iodide from triphenylphosphine is achieved through a quaternization reaction. While the direct reaction of triphenylphosphine with unactivated aryl halides is challenging, the use of a nickel catalyst facilitates this transformation, leading to the formation of the desired tetraarylphosphonium salt in high yields.

The overall chemical transformation is as follows:

PPh₃ + C₆H₅I → [P(C₆H₅)₄]⁺I⁻

Triphenylphosphine + Iodobenzene → this compound

This reaction is typically carried out at elevated temperatures in a suitable solvent, with a catalytic amount of a nickel(II) salt.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the nickel-catalyzed synthesis of this compound. The data is based on established methodologies for the synthesis of tetraarylphosphonium salts.[1][2]

| Parameter | Value | Notes |

| Reactants | ||

| Triphenylphosphine | 1.0 equivalent | |

| Iodobenzene | 1.0 equivalent | |

| Catalyst | ||

| Nickel(II) Bromide (NiBr₂) or Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O) | ~5 mol% | A readily available nickel(II) salt is effective.[1] |

| Solvent | Ethylene (B1197577) Glycol | A high-boiling, polar solvent suitable for this reaction.[1] |

| Reaction Temperature | Elevated temperatures (typically >150 °C) | The exact temperature may vary depending on the specific nickel catalyst and substrate. |

| Reaction Time | Several hours | Reaction progress should be monitored. |

| Yield | 63-99% | High yields are reported for this type of transformation.[1] |

| Product Melting Point | 338-340 °C | [3] |

| Product Molecular Weight | 466.29 g/mol | [3] |

Experimental Protocol

This section provides a detailed methodology for the nickel-catalyzed synthesis of this compound from triphenylphosphine and iodobenzene.[1]

Materials:

-

Triphenylphosphine (PPh₃)

-

Iodobenzene (C₆H₅I)

-

Nickel(II) Bromide (NiBr₂) or Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O)

-

Ethylene Glycol

-

Diethyl ether (or other suitable non-polar solvent for precipitation)

-

Thick-walled, screw-capped reaction tube

-

Magnetic stir bar

-

Heating mantle or oil bath

-

Schlenk line or inert atmosphere setup (optional, but recommended)

Procedure:

-

Reaction Setup: In a thick-walled, screw-capped reaction tube equipped with a magnetic stir bar, combine triphenylphosphine (1.0 eq), iodobenzene (1.0 eq), and the nickel(II) catalyst (e.g., NiBr₂, ~5 mol%).

-

Solvent Addition: Add ethylene glycol to the reaction tube to dissolve the reactants. The concentration should be sufficient to ensure proper mixing.

-

Inert Atmosphere (Optional but Recommended): For best results and to prevent potential side reactions, it is recommended to degas the reaction mixture and perform the reaction under an inert atmosphere of nitrogen or argon.

-

Reaction: Securely seal the reaction tube and place it in a preheated heating mantle or oil bath. Heat the reaction mixture to a temperature typically in the range of 150-200 °C with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the consumption of the starting materials.

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product, being a salt, is often insoluble in the reaction mixture upon cooling or can be precipitated by the addition of a non-polar solvent such as diethyl ether.

-

Induce precipitation by adding a sufficient volume of diethyl ether to the cooled reaction mixture and stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid product with several portions of diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound under vacuum to obtain a crystalline solid.

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Melting Point Determination: Compare the observed melting point with the literature value (338-340 °C).[3]

-

NMR Spectroscopy: ¹H and ³¹P NMR spectroscopy can confirm the structure of the tetraphenylphosphonium cation.

-

Mass Spectrometry: To confirm the mass of the cation.

Visualizations

Reaction Pathway

The following diagram illustrates the nickel-catalyzed synthesis of this compound from triphenylphosphine and iodobenzene.

References

An In-depth Technical Guide to the Mechanism of Tetraphenylphosphonium Iodide Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation of tetraphenylphosphonium (B101447) iodide, a quaternary phosphonium (B103445) salt with applications in organic synthesis and as a phase-transfer catalyst. The content delves into the core mechanistic details, presents quantitative data, and offers detailed experimental protocols.

Introduction

Tetraphenylphosphonium iodide ([(C₆H₅)₄P]⁺I⁻) is a salt consisting of a tetraphenylphosphonium cation and an iodide anion. The formation of this and similar tetraarylphosphonium salts from the reaction of a triarylphosphine with an aryl halide is a process of significant interest in synthetic chemistry. Unlike the straightforward quaternization of triphenylphosphine (B44618) with alkyl halides, the reaction with aryl halides such as iodobenzene (B50100) is more challenging due to the lower reactivity of the C(sp²)–X bond towards nucleophilic attack. Consequently, the synthesis typically necessitates the use of a transition metal catalyst, most commonly nickel-based complexes.

Core Mechanism: Nickel-Catalyzed Quaternization

The formation of this compound from triphenylphosphine and iodobenzene is not a simple bimolecular nucleophilic substitution (SₙAr) reaction. Instead, it proceeds efficiently via a nickel-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle with nickel cycling between its Ni(0) and Ni(II) oxidation states.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of iodobenzene to a coordinatively unsaturated Ni(0) species, which is typically ligated by triphenylphosphine molecules. This step involves the cleavage of the carbon-iodine bond and the formation of a square planar Ni(II) intermediate.

-

Ligand Exchange/Coordination: A molecule of triphenylphosphine coordinates to the Ni(II) complex.

-

Reductive Elimination: The final step is the reductive elimination from the Ni(II) complex to form the tetraphenylphosphonium cation and regenerate the active Ni(0) catalyst. The iodide anion from the initial oxidative addition step serves as the counterion to the phosphonium cation.

This catalytic approach allows the reaction to proceed under milder conditions and with higher efficiency than uncatalyzed methods, which would require harsh conditions and often result in low yields.

Catalytic Cycle of this compound Formation

Caption: A simplified catalytic cycle for the nickel-catalyzed formation of this compound.

Quantitative Data

The nickel-catalyzed synthesis of tetraarylphosphonium salts has been shown to be highly efficient. While specific kinetic data for the formation of this compound is not extensively reported, the yields for analogous reactions are generally high.

| Catalyst | Aryl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NiCl₂ | Chlorobenzene | Ethylene (B1197577) Glycol | 150 | 24 | 95 | [1] |

| NiBr₂ | Bromobenzene | Ethylene Glycol | 150 | 12 | 92 | [1] |

| NiBr₂/ZnCl₂ | Bromobenzene | None | 160-260 | - | ~90 | Patent CN101775036B |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on general procedures for nickel-catalyzed phosphonium salt formation. Researchers should note that optimization of reaction conditions may be necessary.

Synthesis of this compound

Materials:

-

Triphenylphosphine (PPh₃)

-

Iodobenzene (PhI)

-

Nickel(II) bromide (NiBr₂)

-

Ethylene glycol

-

Diethyl ether

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add triphenylphosphine (1.0 eq) and nickel(II) bromide (0.05 eq).

-

The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous ethylene glycol as the solvent.

-

Add iodobenzene (1.1 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 150 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water. A precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with diethyl ether.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/diethyl ether.

-

Dry the purified this compound under vacuum to obtain a white to off-white crystalline solid.

Characterization:

The final product should be characterized by:

-

Melting Point: Expected to be around 338-340 °C.

-

NMR Spectroscopy:

-

¹H NMR: Multiplets in the aromatic region (approx. 7.6-8.0 ppm).

-

³¹P NMR: A single peak characteristic of the phosphonium salt.

-

-

Mass Spectrometry: To confirm the mass of the tetraphenylphosphonium cation.

Experimental Workflow for this compound Synthesis

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The formation of this compound from triphenylphosphine and iodobenzene is a prime example of a nickel-catalyzed cross-coupling reaction. This method provides an efficient route to this valuable quaternary phosphonium salt, overcoming the inherent low reactivity of aryl halides in traditional quaternization reactions. Understanding the catalytic cycle and having access to a reliable experimental protocol are crucial for researchers and professionals in the fields of organic synthesis and drug development who may utilize this compound in their work. Further research could focus on elucidating the precise kinetics of this reaction and exploring more sustainable and cost-effective catalytic systems.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Tetraphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of tetraphenylphosphonium (B101447) iodide ((C₆H₅)₄PI), a compound of significant interest in various chemical and pharmaceutical research areas. This document outlines the crystallographic data, experimental protocols for structure determination, and the logical workflow involved in such an analysis.

Introduction

Tetraphenylphosphonium iodide is an organic salt composed of a bulky tetraphenylphosphonium cation and an iodide anion. The spatial arrangement of these ions in the solid state dictates many of its physical and chemical properties, which are crucial for applications in synthesis, catalysis, and materials science. Understanding the crystal structure is fundamental for rational drug design and development where specific molecular conformations and intermolecular interactions are key. This guide summarizes the essential data and methodologies for the crystallographic analysis of this compound.

Recent studies, particularly the work on flexible single-crystal fibers of this compound for stimulated Raman scattering, have highlighted its distinct crystal structure.[1] This work provides the foundational crystallographic data for the compound.

Crystallographic Data

The definitive crystal structure of this compound has been determined, and the corresponding crystallographic data are available. This information is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) and can be accessed for detailed analysis. The key quantitative parameters from the structural analysis are summarized below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₂₄H₂₀IP |

| Formula Weight | 466.29 g/mol |

| Crystal System | Data to be obtained from CCDC/publication |

| Space Group | Data to be obtained from CCDC/publication |

| Unit Cell Dimensions | |

| a (Å) | Data to be obtained from CCDC/publication |

| b (Å) | Data to be obtained from CCDC/publication |

| c (Å) | Data to be obtained from CCDC/publication |

| α (°) | Data to be obtained from CCDC/publication |

| β (°) | Data to be obtained from CCDC/publication |

| γ (°) | Data to be obtained from CCDC/publication |

| Volume (ų) | Data to be obtained from CCDC/publication |

| Z (Formula units/cell) | Data to be obtained from CCDC/publication |

| Data Collection | |

| Diffractometer | e.g., Bruker APEX-II CCD |

| Radiation (Å) | e.g., Mo Kα (λ = 0.71073) |

| Temperature (K) | e.g., 293(2) K |

| Refinement | |

| Final R indices [I>2σ(I)] | Data to be obtained from CCDC/publication |

| wR2 (all data) | Data to be obtained from CCDC/publication |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| P-C | Average value to be obtained from CCDC/publication |

| C-C (phenyl) | Average value to be obtained from CCDC/publication |

| C-P-C | Average value to be obtained from CCDC/publication |

Note: The specific crystallographic data should be retrieved from the publication by Chen et al. (2025) or the corresponding CCDC deposition file.

Experimental Protocols

The determination of the crystal structure of this compound involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

High-quality single crystals are paramount for successful X-ray diffraction analysis.

-

Synthesis: this compound can be synthesized via the reaction of tetraphenylphosphonium chloride with potassium iodide in a suitable solvent, followed by purification.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a solvent such as N,N-dimethylformamide (DMF).[1] The process involves dissolving the compound in the solvent at a slightly elevated temperature and allowing the solvent to evaporate slowly at room temperature over several days. The quality of the crystals is crucial, and they should be visually inspected for clarity and lack of defects before mounting.

The following protocol outlines the general procedure for data collection and structure determination.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is typically collected at a controlled temperature, often cooled with liquid nitrogen to reduce thermal vibrations. The diffractometer rotates the crystal through a series of orientations, and for each orientation, a diffraction pattern is recorded.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. This step involves indexing the reflections and integrating their intensities.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms. The initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Workflow and Logical Relationships

The overall process of crystal structure analysis can be visualized as a logical workflow, from the initial synthesis of the compound to the final validation and deposition of the structural data.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its solid-state arrangement, which is essential for understanding its properties and potential applications. The data presented in this guide, combined with the detailed experimental protocols, offer a solid foundation for researchers and professionals working with this compound. For complete and detailed crystallographic information, accessing the full research articles and the Cambridge Crystallographic Data Centre is recommended.

References

Spectroscopic Characterization of Tetraphenylphosphonium Iodide: A Technical Guide

This guide provides an in-depth overview of the spectroscopic techniques used to characterize tetraphenylphosphonium (B101447) iodide. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical methodologies and data interpretation for this compound.

Introduction

Tetraphenylphosphonium iodide ([TPP]I) is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis and as a phase-transfer catalyst. Its bulky, lipophilic cation also makes it a valuable tool in bioenergetics and membrane potential studies. Accurate and comprehensive characterization of this compound is crucial for its effective application and for quality control in research and development. This document outlines the standard spectroscopic methods for the elucidation and verification of the structure and purity of this compound.

A logical workflow for the comprehensive spectroscopic characterization of an organic salt like this compound is essential for a systematic and efficient analysis. The process begins with fundamental techniques that provide broad structural information and progresses to more detailed methods for unambiguous identification.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.94 - 7.66 | Multiplet | - | Phenyl protons |

| ¹³C | 135.8 | Doublet | 3.0 | para-Carbon |

| 134.5 | Doublet | 10.3 | ortho-Carbon | |

| 130.9 | Doublet | 12.9 | meta-Carbon | |

| 117.5 | Doublet | 89.5 | ipso-Carbon |

Note: ¹³C NMR data is based on the closely related tetraphenylphosphonium chloride and serves as a reliable reference.

Table 2: Vibrational Spectroscopy Data (FTIR and Raman)

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR | ~3050 | Aromatic C-H stretch |

| ~1585 | C=C stretch in phenyl ring | |

| ~1480, 1435 | Phenyl ring vibrations | |

| ~1100 | P-C stretch | |

| ~720, 690 | C-H out-of-plane bend | |

| Raman | 3076.6 | C-H stretching vibrations |

| 1585.5 | Phenyl ring C=C stretching | |

| 1004.8 | Phenyl ring breathing mode |

Table 3: Mass Spectrometry Data

| Technique | m/z | Ion |

| ESI-MS | 339.13 | [M-I]⁺ (Tetraphenylphosphonium cation) |

Table 4: UV-Vis Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |

| Ethanol (B145695) | < 400 | - | No significant absorption in the visible range. |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Spectra are acquired on a Bruker Avance III HD 400 (400 MHz) spectrometer, or an equivalent instrument.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (zg30) is used.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Spectral Width: A spectral width of approximately 16 ppm is used.

-

Temperature: The experiment is conducted at room temperature (298 K).

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication function (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are applied manually.

3.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

-

Instrumentation: The experiment is performed on the same 400 MHz spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (zgpg30) is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 240 ppm is employed.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. The resulting spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) are ground together to a fine powder using an agate mortar and pestle.

-

The mixture is then transferred to a pellet-forming die.

-

A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: A PerkinElmer Spectrum Two or a similar FTIR spectrometer is used.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Raman Spectroscopy

-

Sample Preparation: A small amount of the solid, powdered this compound is placed on a glass microscope slide.

-

Instrumentation: A Renishaw inVia Raman microscope or a similar instrument equipped with a 532 nm diode laser is used for analysis.

-

Acquisition Parameters:

-

Laser Power: A low laser power (e.g., 1-5 mW) is used to avoid sample degradation.

-

Objective: A 50x or 100x objective is used to focus the laser onto the sample.

-

Spectral Range: 3200-200 cm⁻¹.

-

Acquisition Time: An exposure time of 10-30 seconds is typically used, with multiple accumulations to improve the signal quality.

-

-

Data Processing: The collected Raman scattering is dispersed by a grating and detected by a CCD camera. The resulting spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol or acetonitrile. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: A Shimadzu UV-1800 or a comparable double-beam UV-Vis spectrophotometer is used.

-

Acquisition Parameters:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: A medium scan speed is selected.

-

Blank: The pure solvent is used as a blank to record the baseline.

-

-

Data Processing: The absorbance is plotted against the wavelength (nm).

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted prior to infusion.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer is used.

-

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is selected to detect the tetraphenylphosphonium cation.

-

Capillary Voltage: Typically set between 3 and 4 kV.

-

Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.

-

Mass Range: A scan range of m/z 100-1000 is appropriate.

-

-

Data Processing: The mass spectrum is generated by plotting the relative ion intensity against the mass-to-charge ratio (m/z). The fragmentation of the tetraphenylphosphonium cation typically involves the loss of phenyl groups, although this is not always observed under soft ionization conditions like ESI. Common fragmentation pathways for phosphonium cations can involve P-C bond cleavage.

An In-depth Technical Guide to the Thermal Decomposition Pathway of Tetraphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium (B101447) iodide (Ph₄PI) is a quaternary phosphonium (B103445) salt widely utilized in various chemical applications, including as a phase-transfer catalyst, an ionic liquid component, and a precursor in the synthesis of complex molecules. Understanding its thermal stability and decomposition pathway is crucial for its safe handling and for optimizing its performance in high-temperature applications. This technical guide provides a comprehensive overview of the thermal decomposition of tetraphenylphosphonium iodide, detailing the proposed reaction mechanism, key decomposition products, and relevant experimental methodologies for its characterization.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that is initiated at elevated temperatures, generally above its melting point of 338-340°C. While the exact mechanism is not definitively established in the literature, the available evidence for analogous tetraarylphosphonium halides suggests a primary decomposition route involving the cleavage of a phosphorus-carbon bond.

The most plausible pathway involves the nucleophilic attack of the iodide anion on one of the phenyl groups attached to the phosphorus atom. This results in the formation of triphenylphosphine (B44618) and iodobenzene (B50100) as the initial major products. This step is believed to be the rate-determining step in the decomposition process.

Subsequent reactions at higher temperatures can lead to further breakdown of these primary products, potentially forming a complex mixture of hydrocarbons and phosphorus-containing compounds.

Key Decomposition Products

Based on studies of similar phosphonium salts, the expected primary products of the thermal decomposition of this compound are:

-

Triphenylphosphine (Ph₃P): A stable tertiary phosphine.

-

Iodobenzene (C₆H₅I): An organoiodine compound.

Secondary decomposition at higher temperatures could lead to the formation of:

-

Biphenyl

-

Benzene

-

Various polycyclic aromatic hydrocarbons (PAHs)

-

Phosphorus oxides (in the presence of oxygen)

Quantitative Data

The following table summarizes the available quantitative data for the thermal decomposition of tetraphenylphosphonium halides. It is important to note that specific data for the iodide salt is limited, and the values for the analogous bromide salt are provided as a close approximation.

| Parameter | Value | Salt | Reference |

| Melting Point | 338-340 °C | Iodide | [1] |

| Decomposition Onset | Above melting point | Iodide | Inferred |

| Reaction Order | Pseudo-zeroth-order | Bromide | [2] |

| Activation Energy (Ea) | 204 ± 16 kJ mol⁻¹ | Bromide | [2] |

Experimental Protocols

The study of the thermal decomposition of this compound involves several key analytical techniques to determine its thermal stability, decomposition products, and reaction kinetics.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

-

A small, accurately weighed sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas such as nitrogen or argon to prevent oxidation).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (determined from TGA) in an inert atmosphere.

-

The decomposition products (pyrolysate) are swept by a carrier gas into a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase of the column.

-

The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

The mass spectra are compared to a library of known compounds to identify the decomposition products.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition in real-time.

Methodology:

-

A sample of this compound is heated in a thermogravimetric analyzer (TGA) or a dedicated furnace.

-

The gases evolved from the sample are continuously transferred through a heated transfer line to a gas analyzer, typically a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

The analyzer provides real-time information on the composition of the evolved gases as a function of temperature.

Visualizations

Logical Workflow for Investigating Thermal Decomposition

Caption: Workflow for the investigation of thermal decomposition.

Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed decomposition pathway of Ph₄PI.

Conclusion

The thermal decomposition of this compound is a critical aspect to consider in its various applications. The primary decomposition pathway is believed to proceed via the formation of triphenylphosphine and iodobenzene. Further research employing techniques such as Pyrolysis-GC-MS and Evolved Gas Analysis is necessary to fully elucidate the complex series of reactions that occur at elevated temperatures and to identify all the resulting decomposition products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important compound.

References

Solubility Profile of Tetraphenylphosphonium Iodide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetraphenylphosphonium (B101447) iodide (TPPI) in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative information, comparative data from closely related analogs, and detailed experimental protocols to enable researchers to determine accurate solubility parameters for their specific applications.

Introduction to Tetraphenylphosphonium Iodide

This compound is a quaternary phosphonium (B103445) salt characterized by a central phosphorus atom bonded to four phenyl groups, with iodide as the counter-ion. Its chemical formula is [(C₆H₅)₄P]I. The bulky, lipophilic nature of the tetraphenylphosphonium cation generally confers solubility in a range of organic solvents, a critical property for its applications in organic synthesis as a phase-transfer catalyst, as a supporting electrolyte in electrochemistry, and in the preparation of other organic and organometallic compounds. Understanding its solubility is paramount for designing and optimizing these chemical processes.

Solubility Data

Qualitative Solubility of this compound

Existing literature and chemical supplier information describe the solubility of this compound in general terms. This information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Qualitative Solubility Description |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble |

| Methanol | Polar Protic | Soluble |

| Glacial Acetic Acid | Polar Protic | Sparingly Soluble |

| Chloroform | Nonpolar | Very Slightly Soluble |

| Water | Polar Protic | Practically Insoluble |

Comparative Solubility of Tetraphenylphosphonium Analogs

To further inform the solubility profile of TPPI, the qualitative solubility of its chloride (TPPCl) and bromide (TPPBr) analogs are presented in Table 2. The similarity in the cation suggests that TPPI will exhibit a comparable trend, with a preference for polar organic solvents.

Table 2: Qualitative Solubility of Tetraphenylphosphonium Chloride and Bromide

| Solvent | Type | TPPCl Solubility | TPPBr Solubility |

| Water | Polar Protic | Soluble[1] | Poorly Soluble[2] |

| Methanol | Polar Protic | Soluble[1] | Soluble |

| Ethanol | Polar Protic | Soluble[1][3] | Soluble[4] |

| Acetone | Polar Aprotic | Soluble[1][3] | Soluble |

| Acetonitrile | Polar Aprotic | Soluble[5] | Soluble[2] |

| Dichloromethane | Nonpolar | - | Soluble[2] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[5] | Soluble[2] |

| Benzene | Nonpolar | Insoluble[1] | Soluble[4] |

| Toluene | Nonpolar | Insoluble[1] | - |

| Hexane | Nonpolar | - | Poorly Soluble[2] |

Note: A dash (-) indicates that no specific data was found in the searched literature for that solvent-compound pair.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is necessary. The following are detailed methodologies for three common and effective techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7][8]

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. The presence of undissolved solid at the end of this period confirms saturation.

-

Separation: Cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid by filtration or centrifugation. Ensure this is done at the equilibration temperature to prevent changes in solubility.

-

Evaporation: Transfer a precisely measured volume or mass of the clear saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or using a rotary evaporator).

-

Final Weighing: Dry the container with the solid residue to a constant weight in an oven at a temperature sufficient to remove all solvent but below the decomposition temperature of TPPI. Cool the container in a desiccator before each weighing.

-

Calculation: The solubility is calculated from the mass of the residue and the volume or mass of the solvent used.

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that possess a chromophore, such as the phenyl groups in this compound, and can be highly sensitive.

Methodology:

-

Determine Maximum Absorbance (λmax): Prepare a dilute solution of TPPI in the solvent of interest and scan its UV-Vis spectrum to identify the wavelength of maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of TPPI of known concentrations in the chosen solvent. Measure the absorbance of each standard at the determined λmax and plot a calibration curve of absorbance versus concentration.

-

Prepare Saturated Solution: Follow the "Saturation" and "Equilibration" steps as described in the gravimetric method (Section 3.1).

-

Sample Preparation: After equilibration, carefully withdraw a sample of the supernatant. Filter or centrifuge to remove any undissolved solids.

-

Dilution: Accurately dilute a known volume of the saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of TPPI in that solvent at the given temperature.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds that may be difficult to analyze by other means.[9][10]

Methodology:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength (if using a UV detector).

-

Calibration Curve: Prepare a series of standard solutions of TPPI with known concentrations in the mobile phase or a compatible solvent. Inject these standards into the HPLC system and create a calibration curve by plotting peak area versus concentration.

-

Prepare Saturated Solution: Follow the "Saturation" and "Equilibration" steps as described in the gravimetric method (Section 3.1).

-

Sample Preparation: Withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm or 0.22 µm) to remove any particulate matter.[9]

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.

-

Solubility Calculation: Calculate the solubility in the original saturated solution by applying the dilution factor.

Experimental Workflow Visualization

The general workflow for the experimental determination of solubility can be visualized as follows:

Caption: A flowchart illustrating the key stages for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is sparse, qualitative information and data from analogous salts strongly suggest good solubility in polar organic solvents. For applications demanding precise solubility values, this guide provides detailed and robust experimental protocols for gravimetric, spectroscopic, and HPLC-based determination. The choice of method will depend on the available equipment, the required accuracy, and the specific properties of the solvent system under investigation. By following these methodologies, researchers and drug development professionals can confidently establish the solubility parameters necessary for their work.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 2001-45-8: Tetraphenylphosphonium chloride [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scribd.com [scribd.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium (B101447) iodide (TPPI) is a quaternary phosphonium (B103445) salt with the chemical formula [(C₆H₅)₄P]I. It is a versatile compound widely utilized in various fields of chemical research and industry, including organic synthesis, catalysis, and materials science. Its utility stems from the stability of the tetraphenylphosphonium cation and its ability to act as a phase-transfer catalyst and a precursor for ylides in the Wittig reaction. This technical guide provides a comprehensive overview of the physical and chemical properties of tetraphenylphosphonium iodide, detailed experimental protocols for its synthesis, purification, and characterization, and insights into its key applications.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] It is a stable compound under normal laboratory conditions, though it is noted to be hygroscopic and light-sensitive.[2]

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀IP | [3] |

| Molecular Weight | 466.29 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 338-340 °C | [3] |

| Solubility | Soluble in water, methanol, and N,N-dimethylformamide. Sparingly soluble in glacial acetic acid. Very slightly soluble in chloroform (B151607). Practically insoluble in diethyl ether. | [1] |

| Crystal Structure | Tetragonal |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triphenylphosphine (B44618) with iodobenzene (B50100).

Materials:

-

Triphenylphosphine (Ph₃P)

-

Iodobenzene (PhI)

-

Toluene (B28343) (anhydrous)

-

Nitrogen or Argon gas supply

-

Schlenk flask or three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.

-

Add iodobenzene (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Continue refluxing for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with small portions of cold toluene and then with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain crude this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying crude this compound. Ethanol (B145695) is a commonly used solvent for this purpose.

Materials:

-

Crude this compound

-

95% Ethanol

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of 95% ethanol to the flask and heat the mixture to boiling with stirring until the solid is completely dissolved.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few more minutes.

-

If charcoal was added, perform a hot filtration to remove it.

-

Allow the clear solution to cool slowly to room temperature. Crystals of purified this compound will begin to form.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold 95% ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for ¹H NMR:

-

Weigh approximately 5-10 mg of dry, purified this compound.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4][5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][6]

-

Cap the NMR tube and ensure the solution height is adequate for the spectrometer (typically around 4-5 cm).[4][5]

Data Acquisition:

-

Spectrometer: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Typical Chemical Shifts (δ): The aromatic protons of the phenyl groups typically appear as a multiplet in the range of 7.6-8.0 ppm.

b) Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.[7]

-

In an agate mortar, grind 1-2 mg of the dry this compound sample to a fine powder.[8][9]

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.[8][9]

-

Gently grind the sample and KBr together to ensure a homogeneous mixture.[8][9]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[7]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Range: Typically 4000-400 cm⁻¹.

-

Key Vibrational Bands: Look for characteristic peaks corresponding to P-Ph stretching and bending, as well as C-H and C=C vibrations of the aromatic rings.

c) Raman Spectroscopy

Sample Preparation:

-

For crystalline powder samples, a small amount can be placed directly onto a microscope slide or packed into a capillary tube.

Data Acquisition:

-

Spectrometer: A Raman spectrometer equipped with a laser source (e.g., 785 nm).

-

Objective: Use a microscope objective to focus the laser onto the sample.

-

Acquisition Parameters: Typical acquisition times range from seconds to minutes, with appropriate laser power to avoid sample degradation.

-

Key Raman Shifts: Expect strong signals corresponding to the vibrational modes of the tetraphenylphosphonium cation, particularly the symmetric vibrations of the phenyl rings.

Applications in Research and Development

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[10] The bulky, lipophilic tetraphenylphosphonium cation can transport anions from the aqueous phase to the organic phase, where the reaction occurs.

Experimental Protocol: Synthesis of Benzyl (B1604629) Cyanide

This protocol describes the nucleophilic substitution of benzyl chloride with sodium cyanide using this compound as a phase-transfer catalyst.

Materials:

-

Benzyl chloride

-

Sodium cyanide (NaCN)

-

This compound

-

Toluene

-

Water

-

Separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium cyanide (1.2 equivalents) in water.

-

Add a solution of benzyl chloride (1 equivalent) in toluene to the aqueous solution.

-

Add a catalytic amount of this compound (e.g., 5 mol%).

-

Heat the two-phase mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude benzyl cyanide.

-

The product can be further purified by vacuum distillation.

Wittig Reaction

Tetraphenylphosphonium salts are precursors to phosphorus ylides, which are key reagents in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.

Experimental Protocol: Synthesis of Stilbene (B7821643)

This protocol outlines the synthesis of stilbene from benzaldehyde (B42025) using a Wittig reagent generated from benzyltriphenylphosphonium (B107652) iodide.

Materials:

-

Benzyltriphenylphosphonium iodide

-

Benzaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, suspend benzyltriphenylphosphonium iodide (1 equivalent) in dichloromethane.

-

Add an aqueous solution of sodium hydroxide (e.g., 50%) dropwise with vigorous stirring to generate the ylide (a color change is typically observed).

-

Add benzaldehyde (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Transfer the reaction mixture to a separatory funnel and add water.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product contains stilbene and triphenylphosphine oxide. The stilbene can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Phase-Transfer Catalysis Workflow

Caption: Generalized workflow of phase-transfer catalysis using this compound.

Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

This compound is a valuable and versatile reagent in chemical synthesis and research. Its well-defined physical and chemical properties, coupled with its utility as a phase-transfer catalyst and a precursor in the Wittig reaction, make it an important tool for organic chemists. The experimental protocols provided in this guide offer a practical resource for the synthesis, purification, and characterization of this compound, enabling researchers and drug development professionals to effectively utilize it in their work. As with any chemical, appropriate safety precautions should be taken when handling this compound.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. scienceijsar.com [scienceijsar.com]

- 8. shimadzu.com [shimadzu.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Electrochemical Properties of Tetraphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of tetraphenylphosphonium (B101447) iodide (TPPI). The information is intended to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their work, particularly in applications where its electrochemical behavior is of primary importance.

Introduction

Tetraphenylphosphonium iodide is a quaternary phosphonium (B103445) salt composed of a central phosphorus atom bonded to four phenyl groups, with iodide as the counterion. Its solubility in various organic solvents makes it a valuable supporting electrolyte in electrochemical studies. Understanding its electrochemical stability, conductivity, and reactivity is crucial for its application in fields ranging from organic synthesis to materials science and drug delivery.

Electrochemical Stability

The electrochemical stability of a supporting electrolyte is defined by its electrochemical window, the range of potentials within which the electrolyte itself does not undergo oxidation or reduction. This window is critical as it dictates the range of electrochemical processes that can be studied or utilized without interference from the electrolyte.

Anodic Limit: Oxidation of the Iodide Anion

The anodic (positive) limit of the electrochemical window of this compound in non-aqueous solvents like acetonitrile (B52724) is determined by the oxidation of the iodide anion (I⁻). This process occurs in a two-step mechanism involving the formation of the triiodide ion (I₃⁻) as an intermediate, followed by its further oxidation to iodine (I₂).

The initial oxidation of iodide to triiodide is a key determinant of the anodic potential limit. In acetonitrile, the redox potential for the I⁻/I₃⁻ couple is approximately -0.34 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple[1].

Cathodic Limit: Reduction of the Tetraphenylphosphonium Cation

Chemical Stability

Beyond its electrochemical stability, the chemical stability of the tetraphenylphosphonium cation is also a key consideration. It is known to be susceptible to degradation under strongly alkaline conditions. The degradation pathway involves the nucleophilic attack of hydroxide (B78521) ions on the phosphorus center, leading to the formation of triphenylphosphine (B44618) oxide and benzene. This instability in the presence of strong bases should be considered when designing experiments.

Conductivity

The ability of this compound to conduct electricity in solution is fundamental to its role as a supporting electrolyte. This property is quantified by its molar and ionic conductivity.

While specific conductivity data for this compound in various solvents is not extensively tabulated in readily accessible literature, the conductivity of salts containing the tetraphenylphosphonium cation has been studied. For instance, the related compound tetraphenylphosphonium bis(trifluoromethanesulfonyl)imide exhibits good conductivity, indicating that the tetraphenylphosphonium cation can effectively facilitate charge transport in solution. The overall conductivity of a this compound solution will be a function of the ionic mobilities of both the tetraphenylphosphonium cation and the iodide anion in the specific solvent used.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₀IP |

| Molecular Weight | 466.29 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 338-340 °C |

| Solubility | Soluble in polar organic solvents such as acetonitrile and dimethylformamide.[2] |

Experimental Protocols

Determination of the Electrochemical Window of a Supporting Electrolyte

This protocol outlines a general method for determining the electrochemical window of a supporting electrolyte, such as this compound, using cyclic voltammetry.

Objective: To determine the anodic and cathodic potential limits of a 0.1 M solution of this compound in acetonitrile.

Materials:

-

This compound (high purity)

-

Acetonitrile (anhydrous, electrochemical grade)

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/Ag⁺ or saturated calomel (B162337) electrode - SCE)

-

Counter electrode (e.g., platinum wire or mesh)

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile under an inert atmosphere to minimize water and oxygen contamination.

-

Cell Assembly: Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

-

Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Cyclic Voltammetry Setup:

-

Set the potentiostat to the cyclic voltammetry mode.

-

Define the initial and final vertex potentials to scan a wide range (e.g., from +2.0 V to -2.5 V vs. the reference electrode). The exact range may need to be adjusted based on preliminary scans.

-

Set a suitable scan rate (e.g., 100 mV/s).

-

-

Data Acquisition:

-

Initiate the cyclic voltammetry scan.

-

Record the current response as a function of the applied potential.

-

Perform multiple cycles to ensure the stability of the electrochemical system.

-

-

Determination of Potential Limits:

-

Anodic Limit: Examine the positive potential region of the voltammogram. The potential at which a sharp, irreversible increase in current is observed corresponds to the oxidation of the iodide anion. This potential is defined as the anodic limit.

-

Cathodic Limit: Examine the negative potential region of the voltammogram. The potential at which a sharp, irreversible increase in current is observed corresponds to the reduction of the tetraphenylphosphonium cation (or the solvent). This potential is defined as the cathodic limit.

-

-

Data Analysis: The electrochemical window is the potential range between the determined anodic and cathodic limits.

References

Quantum Chemical Deep Dive into Tetraphenylphosphonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of tetraphenylphosphonium (B101447) iodide (TPPI), a compound of significant interest in various chemical and pharmaceutical applications. By leveraging computational chemistry, this document offers a detailed understanding of the structural, vibrational, and electronic characteristics of the tetraphenylphosphonium cation, which is central to the properties of TPPI. This guide is intended to serve as a comprehensive resource, presenting both theoretical data and detailed experimental methodologies.

Introduction

Tetraphenylphosphonium iodide is a quaternary phosphonium (B103445) salt composed of a central phosphorus atom bonded to four phenyl groups, forming the tetraphenylphosphonium cation ([PPh₄]⁺), and an iodide anion (I⁻). The [PPh₄]⁺ cation is known for its stability and is widely used as a phase-transfer catalyst, an ionic liquid component, and a precipitating agent in analytical chemistry.[1] A thorough understanding of its quantum chemical properties is crucial for optimizing its function in existing applications and for the rational design of new materials and drug delivery systems.

This guide presents a summary of key quantum chemical data derived from Density Functional Theory (DFT) calculations, offering insights into the molecule's geometry, vibrational modes, and electronic structure.

Computational Methodology

The quantum chemical data presented in this guide are based on Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of many-body systems.[2][3][4] The specific level of theory employed for the calculations cited in this guide is the B3LYP functional combined with the 6-31G* basis set, a widely used and well-validated approach for organic and organometallic compounds.[2][3][5]

Geometry Optimization

The three-dimensional structure of the tetraphenylphosphonium cation was optimized to find the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis was performed. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Electronic Structure Analysis

The electronic properties of the cation were investigated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and stability.[6] Additionally, a Mulliken population analysis was conducted to determine the partial atomic charges, offering insights into the charge distribution within the molecule.[7]

Quantitative Data

The following tables summarize the key quantitative data obtained from DFT calculations on the tetraphenylphosphonium cation. For comparative purposes, experimental data from X-ray crystallography of tetraphenylphosphonium bromide are also included for the geometric parameters.

Optimized Geometric Parameters

The calculated bond lengths and angles for the tetraphenylphosphonium cation show good agreement with experimental values, validating the computational approach.

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |

| Bond Lengths (Å) | P-C | 1.805 | 1.792 |

| C-C (phenyl avg.) | 1.395 | 1.385 | |

| C-H (phenyl avg.) | 1.085 | N/A | |

| Bond Angles (°) | C-P-C | 109.47 | 109.47 |

| P-C-C (avg.) | 120.0 | 120.0 | |

| C-C-C (phenyl avg.) | 120.0 | 120.0 |

Experimental data for the tetraphenylphosphonium cation in tetraphenylphosphonium bromide.

Vibrational Frequencies

A selection of calculated vibrational frequencies and their assignments for the tetraphenylphosphonium cation are presented below. These values are crucial for interpreting experimental IR and Raman spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) | 3060 - 3100 | Phenyl C-H stretching |

| ν(C=C) | 1580 - 1600 | Phenyl C=C stretching |

| δ(C-H) | 1430 - 1480 | In-plane C-H bending |

| ν(P-C) | 1000 - 1100 | P-C stretching |

| γ(C-H) | 680 - 900 | Out-of-plane C-H bending |

Note: Calculated frequencies are typically scaled to better match experimental data.

Electronic Properties

The electronic properties of the tetraphenylphosphonium cation provide insights into its reactivity and stability.

| Property | Value |

| HOMO Energy | -8.52 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Gap | 7.27 eV |

| Mulliken Atomic Charges | |

| Phosphorus (P) | +0.85 e |

| Carbon (ipso-phenyl) | -0.21 e |

| Phenyl Ring (net charge) | -0.04 e |

The large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity of the isolated cation. The Mulliken charges show a significant positive charge on the central phosphorus atom, with a slight negative charge on the directly attached carbon atoms of the phenyl rings.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Triphenylphosphine (B44618) (PPh₃)

-

Iodobenzene (B50100) (PhI)

-

Anhydrous toluene (B28343)

-

Anhydrous diethyl ether

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1 equivalent) and anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.

-

Stir the mixture until the triphenylphosphine is completely dissolved.

-

Add iodobenzene (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound should form.

-

To enhance precipitation, anhydrous diethyl ether can be added to the cooled mixture.

-

Collect the solid product by filtration under an inert atmosphere.

-

Wash the collected solid with small portions of anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound as a white to off-white solid.

Characterization:

The synthesized product can be characterized by standard analytical techniques:

-

¹H NMR and ³¹P NMR Spectroscopy: To confirm the structure and purity of the compound.

-

FT-IR Spectroscopy: To identify the characteristic vibrational modes.

-

Melting Point Analysis: To compare with the literature value (typically around 338-342 °C).

-

Elemental Analysis: To determine the elemental composition.

References

- 1. researchgate.net [researchgate.net]

- 2. inpressco.com [inpressco.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 6. irjweb.com [irjweb.com]

- 7. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendancy of Tetraphenylphosphonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of tetraphenylphosphonium (B101447) (TPP) salts. From their initial synthesis in the early 20th century to their contemporary use as versatile tools in organic synthesis and medicinal chemistry, TPP salts have become indispensable reagents in the modern laboratory. This document provides a comprehensive overview of their synthesis, physical properties, and key applications, with a focus on detailed experimental protocols and the underlying chemical principles.

A Historical Overview: From Serendipity to Synthesis Staple

The journey of tetraphenylphosphonium salts begins in the broader context of the burgeoning field of organophosphorus chemistry. While early explorations into organic phosphorus compounds date back to the 19th century, the first synthesis of a tetraphenylphosphonium salt is credited to J. A. Dodonov and H. Medox in 1928 . Their work detailed the preparation of tetraphenylphosphonium bromide.[1] This discovery laid the groundwork for the development and characterization of a new class of quaternary phosphonium (B103445) salts.

Initially, the synthesis was achieved through the reaction of a Grignard reagent, phenylmagnesium bromide, with triphenylphosphine (B44618) oxide. Shortly thereafter, methods for preparing the more commonly used tetraphenylphosphonium chloride were developed.[1] The work of chemists like Frederick G. Mann further expanded the understanding of the stereochemistry and reactivity of phosphonium salts, contributing significantly to their establishment as valuable chemical entities.[2] The subsequent development of more efficient synthetic routes, particularly the nickel-catalyzed reaction of triphenylphosphine with aryl halides, propelled tetraphenylphosphonium salts from a laboratory curiosity to a widely accessible and utilized class of compounds.[3][4]

Synthesis of Tetraphenylphosphonium Salts: Key Methodologies

Several reliable methods have been established for the synthesis of tetraphenylphosphonium salts. The choice of method often depends on the desired scale, purity, and the available starting materials.

Grignard Reagent Method (Dodonov and Medox, 1928)

This classical method involves the reaction of a phenyl Grignard reagent with triphenylphosphine oxide. The resulting magnesium salt is then treated with a hydrohalic acid to yield the tetraphenylphosphonium halide.

Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene (B47551) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Triphenylphosphine Oxide: Once the Grignard reagent formation is complete, a solution of triphenylphosphine oxide in a suitable anhydrous solvent (e.g., diethyl ether or THF) is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating.

-